molecular formula C10H9NO4 B14812909 4-Cyclopropoxy-2-nitrobenzaldehyde

4-Cyclopropoxy-2-nitrobenzaldehyde

Cat. No.: B14812909
M. Wt: 207.18 g/mol
InChI Key: MEKARWFNPUVFLW-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-nitrobenzaldehyde is an organic compound with the chemical formula C10H9NO4. It is a derivative of benzaldehyde, featuring a nitro group at the 2-position and a cyclopropoxy group at the 4-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-nitrobenzaldehyde typically involves the nitration of 4-cyclopropoxybenzaldehyde. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 2-position . Another method involves the bromination of 2-nitrotoluene followed by hydrolysis and oxidation steps to yield the desired compound .

Industrial Production Methods

For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst, which improves the cleanliness and yield of the reaction . The use of environmentally friendly solvents and catalysts is also emphasized to reduce environmental impact and improve safety.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-nitrobenzaldehyde involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is an electron-withdrawing group, which makes the benzaldehyde more reactive towards nucleophiles. This reactivity is exploited in various synthetic reactions to form new chemical bonds and structures . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-nitrobenzaldehyde is unique due to the presence of both the cyclopropoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-cyclopropyloxy-2-nitrobenzaldehyde

InChI

InChI=1S/C10H9NO4/c12-6-7-1-2-9(15-8-3-4-8)5-10(7)11(13)14/h1-2,5-6,8H,3-4H2

InChI Key

MEKARWFNPUVFLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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